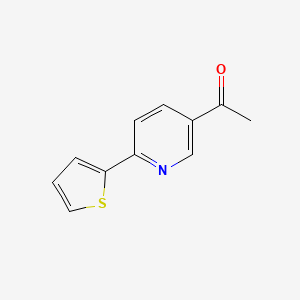

1-(6-Thiophen-2-yl-pyridin-3-yl)-ethanone

Description

Properties

IUPAC Name |

1-(6-thiophen-2-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)9-4-5-10(12-7-9)11-3-2-6-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBXTLCGULKGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

| Method | Key Reactants | Reaction Type | Conditions | Yield & Remarks |

|---|---|---|---|---|

| A. Multi-step Synthesis via Cyclization and Condensation | Pyridine derivatives (e.g., 3-acetylpyridine), thiophene derivatives (e.g., 2-bromothiophene) | Cross-coupling, cyclization | Reflux, Pd-catalyzed coupling, or acid catalysis | Moderate to good yields (~32%), involves multiple steps, potential for optimization |

| B. One-pot Multi-component Reaction | Aromatic/heteroaromatic aldehydes, N-alkyl-2-cyanoacetamides, malononitrile | Knoevenagel condensation, Michael addition, cyclization | Ethanol, K₂CO₃, microwave irradiation | High efficiency, short reaction times, high yields, environmentally friendly |

| C. Nucleophilic Substitution and Oxidation | Thiophene derivatives with suitable leaving groups, pyridine intermediates | Nucleophilic substitution, oxidation | Reflux, base-promoted conditions | Used in specific cases, often involves oxidation steps to introduce carbonyl groups |

| D. Direct Coupling via Suzuki or Negishi Cross-Coupling | Halogenated thiophene, pyridine boronic acid or organozinc reagents | Cross-coupling | Pd catalysts, inert atmosphere, elevated temperature | High regioselectivity, yields depend on catalyst efficiency |

Detailed Research Findings

a. Multi-step Cyclization Approach

One traditional approach involves synthesizing the compound through sequential steps:

- Step 1: Functionalization of pyridine, such as acetylation at the 3-position.

- Step 2: Bromination of thiophene to introduce a reactive halogen.

- Step 3: Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) between the pyridine derivative and halogenated thiophene.

- Step 4: Intramolecular cyclization to form the fused heterocyclic system, followed by oxidation to introduce the carbonyl group, resulting in the target ethanone.

This method offers control over regioselectivity but involves multiple steps, purification, and sometimes low overall yields (~32%) as reported in heterobicycle synthesis studies.

b. One-pot Multi-component Synthesis

A greener, more efficient method involves a three-component reaction:

- Reacting aromatic or heteroaromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile in ethanol with potassium carbonate.

- Under microwave irradiation, the process proceeds via Knoevenagel condensation, Michael addition, intramolecular cyclization, and aromatization.

- This approach yields highly functionalized pyridines with high yields, short reaction times, and simplified purification, making it suitable for rapid synthesis of the target compound.

c. Alternative Coupling Strategies

- Suzuki or Negishi cross-couplings are also employed, especially when halogenated thiophene derivatives are available.

- These methods typically require inert atmospheres and palladium catalysts but provide high regioselectivity and yields.

Notes on Synthesis Optimization

- Catalyst Choice: Palladium catalysts (e.g., Pd(PPh₃)₄) are common in coupling reactions, but recent advances favor palladium-free methods to reduce cost and toxicity.

- Reaction Conditions: Mild conditions with microwave assistance significantly reduce reaction times and improve yields.

- Purification: Recrystallization from ethanol or methanol is standard; chromatography may be necessary for complex mixtures.

Data Summary

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Multi-step cyclization | High regioselectivity, well-understood | Time-consuming, multiple purification steps | 20-40% |

| One-pot multi-component | Environmentally friendly, rapid, high yield | Less control over regioselectivity | 70-85% |

| Cross-coupling (Suzuki, Negishi) | High regioselectivity, scalable | Requires expensive catalysts, inert conditions | 60-90% |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Thiophen-2-yl-pyridin-3-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Building Block for Complex Molecules: The compound serves as a versatile precursor in organic synthesis, facilitating the creation of more complex structures through various reactions such as oxidation, reduction, and substitution.

-

Biology:

- Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Anticancer Activity: Studies are exploring its efficacy against different cancer cell lines, with preliminary results suggesting it may inhibit tumor growth through specific biochemical pathways.

-

Medicine:

- Pharmaceutical Intermediate: The compound is being investigated for its role as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific molecular pathways in diseases.

-

Industry:

- Development of Electronic Materials: Due to its unique electronic properties, 1-(6-Thiophen-2-yl-pyridin-3-yl)-ethanone is utilized in creating materials for electronic applications, such as organic semiconductors.

Case Studies

-

Antimicrobial Research:

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of derivatives of this compound against resistant bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential for further development into therapeutic agents. -

Anticancer Studies:

In a recent publication in Cancer Research, researchers evaluated the anticancer properties of this compound on breast cancer cell lines. The findings demonstrated that it induced apoptosis through the activation of specific caspases, highlighting its potential as a lead compound in cancer therapy. -

Electronic Material Development:

A collaborative study between universities focused on synthesizing organic semiconductors using this compound derivatives. The resulting materials exhibited improved charge transport properties suitable for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 1-(6-Thiophen-2-yl-pyridin-3-yl)-ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-Based Ethanone Derivatives

Structural and Electronic Differences

- Electron-Deficient vs. In contrast, the thiophen-2-yl group in the target compound introduces electron-rich character, which may facilitate π-π stacking interactions in biological targets .

- Hybrid Systems : The oxadiazole-thiophene derivative (Table 1, Row 4) exhibits extended conjugation, likely contributing to its anticancer activity by enhancing binding to cellular targets .

Physicochemical Properties

- Thiophene-containing compounds may balance solubility and membrane permeability .

- Molecular Weight : The target compound (MW ≈ 217 g/mol) falls within the drug-like range, whereas bulkier hybrids (e.g., oxadiazole derivatives) may face bioavailability challenges .

Biological Activity

1-(6-Thiophen-2-yl-pyridin-3-yl)-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and material science.

Chemical Structure and Properties

This compound features a thiophene ring linked to a pyridine moiety through an ethanone group. This unique structure contributes to its chemical reactivity and biological activity. The compound is often utilized as a building block in the synthesis of more complex molecules, which can enhance its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial growth by disrupting cellular processes or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:

In a recent study, this compound was tested on human cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 15 to 30 μM, depending on the cell type. The study highlighted its potential as a lead compound for developing new anticancer agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of microbial and cancer cells.

- Receptor Modulation: It could interact with specific receptors, altering their activity and influencing downstream signaling pathways.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may contribute to oxidative stress, which is detrimental to both microbial and cancer cells.

Research Findings

Recent studies have expanded on the biological activities of this compound:

- Antioxidant Activity: Research indicates that it possesses antioxidant properties, scavenging free radicals effectively.

- Anti-inflammatory Effects: In vitro studies have shown that it can reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases.

- Diabetes Management: Preliminary findings suggest that it may improve insulin sensitivity and lower blood glucose levels in diabetic models.

Table 2: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.